molecular formula C21H23N5O5 B2457895 methyl 3-(8-(2-methoxy-5-methylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate CAS No. 886889-66-3

methyl 3-(8-(2-methoxy-5-methylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate

Cat. No. B2457895
M. Wt: 425.445
InChI Key: SJDVIKVJIKXNHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(8-(2-methoxy-5-methylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate is a useful research compound. Its molecular formula is C21H23N5O5 and its molecular weight is 425.445. The purity is usually 95%.
BenchChem offers high-quality methyl 3-(8-(2-methoxy-5-methylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 3-(8-(2-methoxy-5-methylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound 'methyl 3-(8-(2-methoxy-5-methylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate' involves the synthesis of the imidazo[2,1-f]purin-3(2H,4H,8H)-one ring system followed by the addition of the 2-methoxy-5-methylphenyl group and the propanoate ester group. The final step involves the methylation of the nitrogen atom in the imidazo[2,1-f]purin-3(2H,4H,8H)-one ring system.

Starting Materials
2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetic acid, methyl acrylate, 2-methoxy-5-methylphenol, sodium hydride, methyl iodide

Reaction
Step 1: Conversion of 2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetic acid to the corresponding acid chloride using thionyl chloride., Step 2: Reaction of the acid chloride with methyl acrylate in the presence of a base such as triethylamine to form the corresponding ester., Step 3: Addition of 2-methoxy-5-methylphenol to the ester using a base such as sodium hydride to form the corresponding phenol ester., Step 4: Methylation of the nitrogen atom in the imidazo[2,1-f]purin-3(2H,4H,8H)-one ring system using methyl iodide in the presence of a base such as potassium carbonate to form the final product, methyl 3-(8-(2-methoxy-5-methylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate.

properties

IUPAC Name

methyl 3-[6-(2-methoxy-5-methylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O5/c1-12-6-7-15(30-4)14(10-12)26-13(2)11-25-17-18(22-20(25)26)23(3)21(29)24(19(17)28)9-8-16(27)31-5/h6-7,10-11H,8-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJDVIKVJIKXNHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CCC(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 18575049

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